2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Beschreibung
Historical Development of Tetrahydroquinoline-Based Compounds
The tetrahydroquinoline (THQ) nucleus first gained prominence in the early 20th century through its identification in natural alkaloids such as virantmycin and dynemicin, which exhibited antibacterial and antitumor properties. Initial synthetic efforts focused on hydrogenation of quinoline precursors using palladium or platinum catalysts, yielding racemic mixtures of tetrahydroquinolines. The 1980s marked a turning point with the development of asymmetric hydrogenation techniques, enabling enantioselective synthesis of THQ derivatives critical for chiral drug development.
A pivotal advancement came in the 1990s with the discovery of N-substituted THQs as tubulin polymerization inhibitors. For example, Wang et al. reported N-aryl-6-methoxy-THQs with sub-nanomolar cytotoxicity against drug-resistant cancers, highlighting the scaffold’s potential in oncology. Concurrently, organolithium chemistry expanded synthetic accessibility, allowing α- and ortho-functionalization of THQs through kinetic resolutions using chiral bases like (+)-sparteine. These methodologies laid the groundwork for complex derivatives such as 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-THQ-6-yl]acetamide, which combines multiple pharmacophoric elements.
Significance of N-Substituted Tetrahydroquinolines in Drug Discovery
N-substitution on the THQ scaffold profoundly influences bioactivity by modulating steric, electronic, and pharmacokinetic properties. The 3-methylbutyl group in the target compound exemplifies this principle, enhancing lipophilicity and membrane permeability compared to shorter alkyl chains. Patent literature reveals that N-alkyl-THQs like those disclosed in EP-0273868-A2 act as antioxidants in lubricants, demonstrating the versatility of N-substituents across industries.
In medicinal applications, N-aryl substitutions dominate. The 2017 synthesis of N-Boc-2-aryl-THQs via organolithium intermediates achieved enantiomeric ratios exceeding 20:1, enabling structure-activity relationship (SAR) studies. For instance, replacing Boc with acetyl groups improved metabolic stability in hepatic microsome assays. The target compound’s N-(3-methylbutyl) moiety likely balances metabolic resistance and target engagement, as seen in analogous THQ-based kinase inhibitors.
Table 1: Biological Activities of Select N-Substituted Tetrahydroquinolines
| Compound | N-Substituent | Target | IC50/EC50 | Source |
|---|---|---|---|---|
| UC-RS-04 | 4-Fluorophenyl | mTOR | 0.027 µM | |
| 6d (Wang et al.) | 4-Methoxyphenyl | Tubulin | 1.5 nM | |
| SF8 | Benzyl | Hep-2C Cells | 11.9 µM |
Evolution of Acetamide-Functionalized Tetrahydroquinolines
Acetamide incorporation at the C6 position of THQs, as seen in the target compound, emerged from Mannich base chemistry optimizations in the 2010s. A 2020 study demonstrated that N-Mannich bases of THQs exhibited dual antioxidant (IC50 DPPH = 29.19 µg/mL) and α-amylase inhibitory activity (97.47% at 200 µg/mL). The acetamide group’s hydrogen-bonding capacity enhances target binding, exemplified by THQ derivatives showing 85% nitric oxide scavenging in RAW 264.7 macrophages.
The 2-oxo modification in the target compound mirrors structural trends in kinase inhibitor design. For example, 2-oxo-THQ-4-carboxylic acid derivatives (CID 589850) displayed enhanced solubility while retaining tubulin-binding affinity. Molecular docking of analogous compounds revealed that the 2-oxo group forms critical hydrogen bonds with mTOR’s ATP-binding pocket, reducing IC50 values to nanomolar ranges.
Table 2: Impact of C6 Substituents on Tetrahydroquinoline Bioactivity
Current Research Landscape for Tetrahydroquinoline Derivatives
Contemporary studies employ multidisciplinary approaches to optimize THQ derivatives. A 2025 investigation integrated density functional theory (DFT), molecular docking (PDB: 4JT6), and 50-ns molecular dynamics simulations to validate mTOR inhibition by UC-RS-04, a THQ analogue with picomolar affinity. Parallel work on 6-(3-methylbutyl)-THQ (CID 22465322) utilized cryo-EM to map tubulin-binding conformations, informing the design of the target compound.
High-throughput screening has identified THQs as allosteric modulators of G-protein-coupled receptors (GPCRs), expanding their therapeutic scope. Additionally, continuous-flow synthesis platforms now produce THQ derivatives with >90% enantiomeric excess, addressing scalability challenges. The target compound’s hybrid structure—merging 4-methoxyphenyl acetamide with a 3-methylbutyl chain—epitomizes modern fragment-based drug design, leveraging both hydrophobic interactions and polar surface area for optimized biodistribution.
Table 3: Recent Advances in Tetrahydroquinoline Drug Discovery
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-21-10-7-19(15-18(21)6-11-23(25)27)24-22(26)14-17-4-8-20(28-3)9-5-17/h4-5,7-10,15-16H,6,11-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOCMBYBIOJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with a unique molecular structure that suggests potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C23H28N2O3
- Molecular Weight : 380.488 g/mol
- IUPAC Name : 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exhibit significant enzyme inhibitory activities. For example:
- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. A study found that related compounds had IC50 values for AChE ranging from 10.4 to 19.2 μM .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Antioxidants help neutralize free radicals, thus preventing cellular damage. Studies have shown that derivatives of tetrahydroquinoline structures possess notable antioxidant effects .
The mechanism by which 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exerts its biological effects may involve:
- Interaction with Enzymes : The methoxy group on the phenyl ring may enhance interactions with target enzymes due to electronic effects.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Identified significant AChE and BChE inhibitory activity in related compounds. |
| Study 2 | Antioxidant Activity | Compounds exhibited strong antioxidant properties with IC50 values indicating effectiveness against oxidative stress. |
| Therapeutic Potential | Suggested applications in neuroprotection and anti-inflammatory therapies based on structural similarities with known active compounds. |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial activity. For instance, compounds structurally related to 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential candidates for developing new antibiotics .
Anticancer Potential
The anticancer properties of tetrahydroquinoline derivatives have been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. The specific structure of 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide may enhance its efficacy against specific cancer types .
Case Study 1: Antimicrobial Screening
In a recent study published in RSC Advances, several tetrahydroquinoline derivatives were synthesized and screened for antimicrobial activity. Among these derivatives, compounds similar to 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide demonstrated significant activity against Mycobacterium smegmatis, with MIC values lower than those observed for standard antibiotics .
Case Study 2: Anticancer Activity
Another study investigated the anticancer effects of related compounds on human cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline structure could enhance cytotoxicity against breast cancer cells. This suggests that further exploration of 2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide could lead to promising therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Comparisons:
Core Heterocycle Differences: Tetrahydroquinolinone (Target): A six-membered ring with a ketone, offering planar rigidity and hydrogen-bonding sites. Morpholine (): A saturated six-membered ring with oxygen, improving water solubility but reducing aromaticity compared to tetrahydroquinolinone .
Substituent Effects: 4-Methoxyphenyl vs. Fluorophenoxy (BG14774): The methoxy group donates electron density, enhancing π-π stacking, whereas fluorine in BG14774 increases electronegativity and metabolic stability . 3-Methylbutyl Chain: Present in both the target and BG14774, this chain likely enhances lipophilicity compared to shorter alkyl groups (e.g., methyl in ’s 2-oxoindoline derivatives) .
Biological Implications: Kinase Inhibition: Compound 6 () inhibits CDK5/p25 via a pyrimidine scaffold, while the target’s tetrahydroquinolinone core may target similar pathways but with distinct binding modes due to substituent differences . GPCR Modulation: Compound 20a () acts as a GPR139 agonist, suggesting the target compound’s methoxyphenyl group could similarly engage aromatic residues in GPCR binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
